8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound classified within the triazoloquinazoline family. This compound features a unique fused ring structure that combines a triazole ring with a quinazoline ring. Its molecular formula is and it is identified by the CAS number 29940-49-6. The compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its bioactive properties.
The synthesis of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions. This step is often followed by cyclization using formic acid or its derivatives to form the final product.
Additionally, industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
The molecular structure of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is characterized by:
8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one can undergo several types of chemical reactions:
The mechanism of action for 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has been explored primarily in the context of its biological activities. Research indicates that this compound may exhibit antimicrobial and anticancer properties:
Data from biological assays suggest that structural modifications can significantly influence its activity profile.
The physical and chemical properties of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one include:
The applications of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one span multiple fields:
The construction of the triazoloquinazoline core frequently relies on cyclocondensation reactions involving bifunctional amine-carbonyl or amine-nitrile precursors. A highly efficient and atom-economical approach employs a three-component reaction between 3-amino-1,2,4-triazole (or its 5-substituted derivatives), dimedone (5,5-dimethylcyclohexane-1,3-dione), and dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds under thermal conditions, typically without solvent or in toluene, facilitating the formation of multiple bonds (C-N, C-C) and the tricyclic system in a single step. The 8,8-dimethyl group originates directly from the dimedone component [1].
The mechanism is believed to involve the initial formation of an enaminone from dimedone and DMF-DMA. This reactive enaminone then undergoes nucleophilic attack by the exocyclic amino group of the 3-amino-1,2,4-triazole. Subsequent intramolecular cyclization, involving the triazole ring nitrogen and the carbonyl carbon of the dimedone-derived moiety, accompanied by dehydration and aromatization (within the triazole-dihydropyrimidine fused system), yields the 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one core. This methodology offers good yields (typically 70-85%) and excellent regioselectivity [1] [2].
Table 1: Cyclocondensation Strategies for Core Synthesis
Amine Component | Carbonyl Component | Activating Agent/Solvent | Product (General Structure) | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|
3-Amino-1,2,4-triazole | Dimedone | DMF-DMA / Toluene, Reflux | 8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 75-85 | One-pot, three-component, high atom economy |
3-Amino-5-methyl-1,2,4-triazole | Dimedone | DMF-DMA / Toluene, Reflux | 2-Methyl-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 70-80 | Access to C2-substituted derivatives |
3-Amino-5-methylthio-1,2,4-triazole | Dimedone | DMF-DMA / Neat, Heating | 2-(Methylthio)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 65-75 | Introduction of sulfur at C2 |
3-Amino-1,2,4-triazole | Cyclohexane-1,3-dione | DMF-DMA / Toluene, Reflux | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 60-70 | Synthesis of unsubstituted dihydro core |
Multi-component reactions (MCRs) offer a powerful and convergent strategy for building complex heterocycles like triazoloquinazolines. Heteropolyacids (HPAs), particularly Keggin-type structures such as tungstophosphoric acid (H₃PW₁₂O₄₀) or its hydrate forms (e.g., H₆P₂W₁₈O₆₂·18H₂O), serve as efficient, strong, and recyclable Brønsted acid catalysts for these condensations. These catalysts are valued for their high proton mobility, thermal stability, and potential for green chemistry due to reusability and reduced waste generation [3] [6].
A representative catalytic MCR involves the one-pot condensation of 3-amino-1,2,4-triazole, dimedone, and an aromatic aldehyde, mediated by H₆P₂W₁₈O₆₂·18H₂O (10-15 mol%) in refluxing acetonitrile. This reaction proceeds via initial Knoevenagel condensation between dimedone and the aldehyde, forming an arylidene dimedone intermediate. Michael addition of 3-amino-1,2,4-triazole to this intermediate, followed by intramolecular cyclodehydration (lactamization), yields 2-aryl-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-5(6H)-ones. While this specific variant produces the 5(6H)-one isomer, the methodology exemplifies the power of HPA-catalysis for introducing diversity at the C2 position of the triazoloquinazoline scaffold under relatively mild conditions and with good yields (75-90%) [3]. Similar HPA-catalyzed MCRs using diketones and aldehydes with other amino-heterocycles (e.g., 2-aminobenzimidazole) further highlight the versatility of this approach for related fused quinazolinones [3] [6].
The lactam nitrogen (N7) and the carbonyl oxygen at position 6 of the 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one core are primary sites for post-cyclization functionalization, enabling diversification of the scaffold.
Table 2: Regioselective Modifications at the Lactam Moiety
Modification Type | Reagents & Conditions | Product (General Structure) | Yield (%) | Key Analytical Signatures |
---|---|---|---|---|
N-Alkylation | R-X (1.5 eq), K₂CO₃ (2 eq), dry DMF, RT, 6-12 h | 4-R-8,8-dimethyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 71-87 | ¹H NMR: Loss of NH (~δ 13 ppm). IR: ν(C=O) 1675-1689 cm⁻¹. ¹³C NMR: C6 ~δ 158-160 ppm. |
R = CH₃ | CH₃I, K₂CO₃, DMF, RT | 4-Methyl-8,8-dimethyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 85 | |
R = CH₂CH=CH₂ | Allyl bromide, K₂CO₃, DMF, RT | 4-Allyl-8,8-dimethyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 82 | ¹H NMR: CH₂ (d, ~δ 4.7 ppm), CH (m, ~δ 5.9 ppm), =CH₂ (m, ~δ 5.2-5.3 ppm). |
R = CH₂C₆H₄NO₂(p) | p-NO₂C₆H₄CH₂Br, K₂CO₃, DMF, RT | 4-(4-Nitrobenzyl)-8,8-dimethyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | 78 | ¹H NMR: CH₂ (s, ~δ 5.4 ppm), Arom H (AA'BB', δ ~8.2, 7.7 ppm). ¹³C NMR: CH₂ ~δ 46 ppm. |
Thionation | P₄S₁₀ (1 eq), dry Pyridine, Reflux, 3-4 h | 8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline-6-thione | >90 (92) | IR: ν(C=S) ~1197 cm⁻¹ (weak). ¹H NMR: SH ~δ 13.5 ppm (br s). ¹³C NMR: C6 ~δ 185 ppm. |
S-Alkylation | R-X (1 eq), NaOH (2M aq.), RT or Reflux, 1-3 h | 4-R-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazolin-6-yl thioether | 54-75 | IR: Loss of SH/C=S bands. ¹H NMR: SCH₂ signals shifted downfield relative to alkyl precursors. |
R = CH₂CH=CH₂ | Allyl bromide, NaOH (2M), RT | 4-[(Allylthio)methyl]-8,8-dimethyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-6-amine? (Note: Confirms reactivity) | 70 | ¹H NMR: SCH₂ (d, ~δ 4.1 ppm), CH (m, ~δ 6.0 ppm), =CH₂ (m, ~δ 5.2-5.4 ppm). |
The lactam and thiolactam functionalities serve as springboards for further derivatization via nucleophilic displacement reactions, introducing alternative leaving groups or enabling ring transformations.
Table 3: Key Derivatives Synthesized via Post-Modification Pathways
Core Structure | Reagents & Conditions | Product | Primary Application |
---|---|---|---|
8,8-Dimethyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | POCl₃, Toluene/Benzene, Reflux, 2.5-4 h | 5-Chloro-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline | Versatile electrophile for nucleophilic substitution (C5 functionalization) |
5-Chloro-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline | N₂H₄·H₂O, EtOH, RT or 50°C, 1-3 h | 5-Hydrazino-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline | Precursor to hydrazones, azides, or fused heterocycles (e.g., triazolotriazines) |
5-Chloro-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline | NaOEt, EtOH, RT, 2-4 h | 5-Ethoxy-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline | Example of alkoxy derivative synthesis |
8,8-Dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazoline-6-thione | R-X, NaOH (2M aq.), RT/Reflux | 6-(Alkylthio)-8,8-dimethyl-4H,8H-[1,2,4]triazolo[1,5-a]quinazolines | Thioether derivatives (potential for oxidation to sulfones or further alkylation) |
These synthetic methodologies—ranging from efficient core-forming cyclocondensations and MCRs to regioselective modifications (alkylation, thionation) and subsequent derivatizations (chlorination, hydrazinolysis, alkoxidation)—provide a comprehensive toolbox for accessing a diverse array of 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one derivatives. This chemical space is crucial for exploring the structure-activity relationships of this pharmaceutically relevant scaffold.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1